tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

CAS No.: 1232792-00-5

Cat. No.: VC2829960

Molecular Formula: C9H12N4O2

Molecular Weight: 208.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1232792-00-5 |

|---|---|

| Molecular Formula | C9H12N4O2 |

| Molecular Weight | 208.22 g/mol |

| IUPAC Name | tert-butyl 5-amino-4-cyanopyrazole-1-carboxylate |

| Standard InChI | InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)13-7(11)6(4-10)5-12-13/h5H,11H2,1-3H3 |

| Standard InChI Key | BAULGKJYCUDWDR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C(=C(C=N1)C#N)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(=C(C=N1)C#N)N |

Introduction

Chemical Structure and Properties

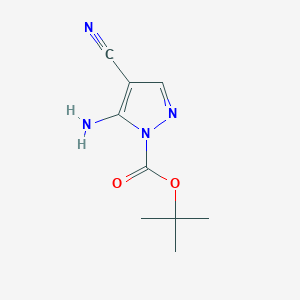

tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is a heterocyclic compound with a pyrazole core structure. The molecule contains four key functional groups strategically positioned: a tert-butyl group, an amino group, a cyano group, and a carboxylate group attached to a pyrazole ring. This specific arrangement of functional groups contributes to the compound's unique chemical properties and reactivity profile, making it valuable in various chemical transformations and synthetic applications.

Basic Identification Data

The compound is identifiable through several standardized chemical identifiers, as detailed in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C9H12N4O2 |

| Molecular Weight | 208.22 g/mol |

| CAS Number | 1232792-00-5 |

| IUPAC Name | tert-butyl 5-amino-4-cyanopyrazole-1-carboxylate |

| InChI | InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)13-7(11)6(4-10)5-12-13/h5H,11H2,1-3H3 |

| InChIKey | BAULGKJYCUDWDR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C(=C(C=N1)C#N)N |

These identifying parameters are critical for researchers seeking to locate, purchase, or synthesize the compound for various research applications . The molecular structure consists of a pyrazole ring with an amino group at the 5-position, a cyano group at the 4-position, and a tert-butyl carboxylate protecting group at the N1 position.

Physical Properties

At room temperature, tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate exists as a solid compound. The presence of the amino group at the 5-position and the cyano group at the 4-position of the pyrazole ring contributes to its physical characteristics and influences its solubility and stability profiles. These properties make it suitable for various laboratory applications and synthetic processes requiring stable solid reagents.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate typically involves strategic chemical transformations using appropriate starting materials. While the search results don't provide a detailed synthetic route specific to this compound, the synthesis of related 5-aminopyrazoles offers valuable insights.

General Approaches to 5-Aminopyrazoles

According to research in the field of 5-aminopyrazole synthesis, several approaches have been developed for creating these valuable heterocycles. Common synthetic routes include reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles, and their derivatives with hydrazines . These methods, with appropriate modifications, can potentially be applied to synthesize tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate.

The cyclization process typically involves the formation of a pyrazole ring through the reaction of a hydrazine derivative (likely tert-butyl hydrazinecarboxylate in this case) with appropriate cyano-containing compounds. The reaction proceeds through intermediate stages before finally yielding the target 5-aminopyrazole derivative.

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is largely determined by its multiple functional groups:

-

The amino group at the 5-position can participate in nucleophilic substitution reactions, allowing for further functionalization.

-

The cyano group at the 4-position can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid.

-

The tert-butyloxycarbonyl (Boc) protecting group at the N1 position can be selectively removed under acidic conditions, enabling further modifications at this position.

-

The pyrazole ring itself can undergo various electrophilic and nucleophilic substitution reactions.

These diverse reactive sites make the compound a versatile building block for constructing more complex molecules in organic synthesis.

Biological Activities and Applications

Context Within 5-Aminopyrazole Research

While specific biological activity data for tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is limited in the provided search results, understanding the biological properties of related 5-aminopyrazole derivatives provides valuable context. The 5-aminopyrazole system represents an important heterocyclic template with significant applications in pharmaceutical and agrochemical industries .

Related 5-Aminopyrazole Compounds and Their Activities

Research has shown that various 5-aminopyrazole derivatives exhibit a wide range of biological activities. For example:

-

5-Amino-1-(tert-butyl)pyrazole-4-carboxamide has been found to inhibit p56 Lck, a protein involved in T-cell signaling pathways .

-

5-Amino-1-(4-methylphenyl)pyrazole has been tested as an NPY5 antagonist .

-

More complex 5-aminopyrazole derivatives have shown potential as corticotrophin-releasing factor-1 (CRF-1) receptor antagonists, GABA inhibitors, antifungal agents, and antibacterial agents .

These findings suggest that tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, with its structural similarities to these bioactive compounds, may possess interesting biological properties worthy of investigation.

Synthetic Utility

One of the primary applications of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is as a versatile building block in organic synthesis. The compound's multiple functional groups provide various reactive sites for chemical transformations, making it valuable in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, compounds structurally similar to tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate have been investigated for various therapeutic applications. A study focused on synthesizing pyrazole derivatives revealed that modifications at the 5-position significantly influenced their potency against cancer cell lines. This suggests that tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, with its amino group at the 5-position, could potentially serve as a template for developing anticancer agents.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its protected amino group and cyano function provide handles for further elaboration of the molecule. In particular, the cyano group can be transformed into various functionality including amides, carboxylic acids, and amines, expanding the diversity of structures accessible from this building block.

Comparison with Related Compounds

When compared to related compounds like tert-butyl 5-amino-1H-pyrazole-1-carboxylate (CAS: 1003011-02-6), the presence of the cyano group in tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate confers distinct chemical properties and reactivity . The cyano group introduces additional opportunities for chemical transformations and may influence the compound's biological activity profile.

Structure-Activity Relationships

Importance of the Pyrazole Scaffold

The pyrazole core structure found in tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is a privileged scaffold in medicinal chemistry. Pyrazoles have been extensively investigated over the past century due to their diverse biological activities . The specific substitution pattern in tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate contributes to its unique chemical and potentially biological properties.

Role of Functional Groups

Each functional group in tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate plays a specific role in determining its properties:

-

The tert-butyloxycarbonyl (Boc) group: Serves as a protecting group for the pyrazole nitrogen, enabling selective reactions at other positions.

-

The amino group at C-5: Provides a site for further functionalization and may contribute to hydrogen bonding in biological systems.

-

The cyano group at C-4: Introduces electronic effects that influence reactivity and can be transformed into various functional groups.

Understanding these structure-activity relationships is crucial for designing derivatives with enhanced properties for specific applications.

Analytical Methods for Identification

Spectroscopic Identification

tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the compound through 1H and 13C NMR spectra.

-

Infrared (IR) Spectroscopy: Can identify characteristic functional groups, particularly the cyano group's distinctive stretching band.

-

Mass Spectrometry (MS): Offers molecular weight confirmation and fragmentation pattern analysis.

These analytical methods are essential for confirming the identity and purity of the compound in research and development settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume